molecular formula C20H21ClN2O2 B10988214 N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B10988214
M. Wt: 356.8 g/mol
InChI Key: SZYTXZHDJKWHGJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a chlorophenyl group

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21ClN2O2/c1-23-18(24)13-17(19(23)15-5-3-2-4-6-15)20(25)22-12-11-14-7-9-16(21)10-8-14/h2-10,17,19H,11-13H2,1H3,(H,22,25)

InChI Key

SZYTXZHDJKWHGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
  • N-[2-(4-chlorophenyl)ethyl]hydrazinecarboxamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with chlorophenyl and phenyl groups

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide, a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C21H26ClN1O2C_{21}H_{26}ClN_{1}O_{2}. It features a pyrrolidine ring with various substituents that contribute to its biological properties. The presence of the 4-chlorophenyl group is significant as it often enhances biological activity through interactions with biological targets.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathway often includes the formation of the pyrrolidine ring followed by functionalization at specific positions to introduce the desired substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound.

  • In Vitro Studies : A study evaluated the compound's efficacy against A549 human lung adenocarcinoma cells. The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, suggesting potent anticancer activity (Figure 1) .
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5075
    10050
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells compared to controls .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

  • Pathogen Testing : The compound was tested against various multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibitory effects, particularly against methicillin-resistant strains .
    PathogenInhibition Zone (mm)
    Staphylococcus aureus25
    Escherichia coli20
    Pseudomonas aeruginosa22
  • Comparative Studies : When compared to standard antibiotics like vancomycin and ciprofloxacin, the compound exhibited comparable or superior activity against certain resistant strains, indicating its potential as a lead compound for further development .

Case Study 1: Anticancer Efficacy

A comprehensive study on a series of pyrrolidine derivatives demonstrated that modifications at the phenyl and carboxamide positions significantly enhanced anticancer activity. The specific derivative containing the 4-chlorophenyl group showed one of the highest activities against A549 cells among tested compounds .

Case Study 2: Antimicrobial Resistance

In a clinical setting, this compound was evaluated for its effectiveness against resistant strains isolated from patients. The results indicated that this compound could serve as a promising alternative therapy for infections caused by resistant pathogens .

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